

# SHP836 quality control and purity assessment

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## Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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## SHP836 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and purity assessment of **SHP836**, a selective allosteric inhibitor of SHP2 phosphatase.

## Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios that may arise during the handling and experimental use of **SHP836**.

Q1: What is the recommended procedure for dissolving **SHP836** for in vitro and in vivo studies?

A1: For in vitro assays, it is recommended to prepare a stock solution of **SHP836** in DMSO. For in vivo studies, a common formulation involves creating a stock solution in DMSO, which is then further diluted with a vehicle such as a mixture of PEG300, Tween-80, and saline. It is crucial to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[\[1\]](#)

Q2: I am observing lower than expected potency of **SHP836** in my cellular assays. What could be the cause?

A2: Several factors could contribute to reduced potency. Firstly, ensure the compound has been stored correctly at -20°C or -80°C to prevent degradation.<sup>[1]</sup> Secondly, confirm the final concentration of **SHP836** in your assay. Serial dilutions should be prepared accurately. Thirdly, consider the specific cell line and its signaling pathways. The efficacy of SHP2 inhibitors can be cell-context dependent. Finally, issues with compound solubility in your specific cell culture media could lead to a lower effective concentration.

Q3: Are there known mechanisms of resistance to SHP2 inhibitors like **SHP836**?

A3: Yes, resistance to SHP2 inhibitors can develop through various mechanisms. These can include mutations in the PTPN11 gene (which encodes SHP2) that prevent the allosteric inhibitor from binding effectively. Additionally, activation of bypass signaling pathways can circumvent the inhibition of the SHP2-regulated pathway.

Q4: Can **SHP836** be used to inhibit oncogenic mutants of SHP2?

A4: Allosteric inhibitors like **SHP836** stabilize the inactive conformation of SHP2. Many oncogenic mutants of SHP2 are constitutively active and do not readily adopt this inactive conformation. Therefore, the efficacy of **SHP836** against specific SHP2 mutants may be limited.<sup>[2]</sup> It is recommended to consult the literature for specific mutants of interest.

Q5: What are the best practices for long-term storage of **SHP836**?

A5: For long-term stability, **SHP836** should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.<sup>[1]</sup> Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles of stock solutions.

## Quality Control and Purity Assessment

Ensuring the quality and purity of **SHP836** is critical for obtaining reliable and reproducible experimental results. The following tables summarize typical quality control specifications and provide an example of a Certificate of Analysis.

Table 1: **SHP836** Quality Control Specifications

Parameter	Specification	Method
Purity	≥98.0%	HPLC
Identity	Conforms to structure	<sup>1</sup> H NMR, MS
Appearance	White to off-white solid	Visual
Solubility	≥17.74 mM in DMSO	Visual

Table 2: Example Certificate of Analysis for **SHP836**

Test	Specification	Result
Appearance	White to off-white solid	Conforms
Purity (HPLC)	≥98.0%	99.5%
<sup>1</sup> H NMR	Conforms to structure	Conforms
Mass Spectrum (LC-MS)	Conforms to structure (m/z [M+H] <sup>+</sup> )	Conforms
Solubility (DMSO)	≥17.74 mM	Conforms
Residual Solvents	As per ICH Q3C	Meets requirements
Water Content (Karl Fischer)	≤0.5%	0.2%

## Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of **SHP836** by separating it from any potential impurities.

Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Prepare a 1 mg/mL solution of **SHP836** in acetonitrile.

Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

## Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight and identity of **SHP836**.

Method:

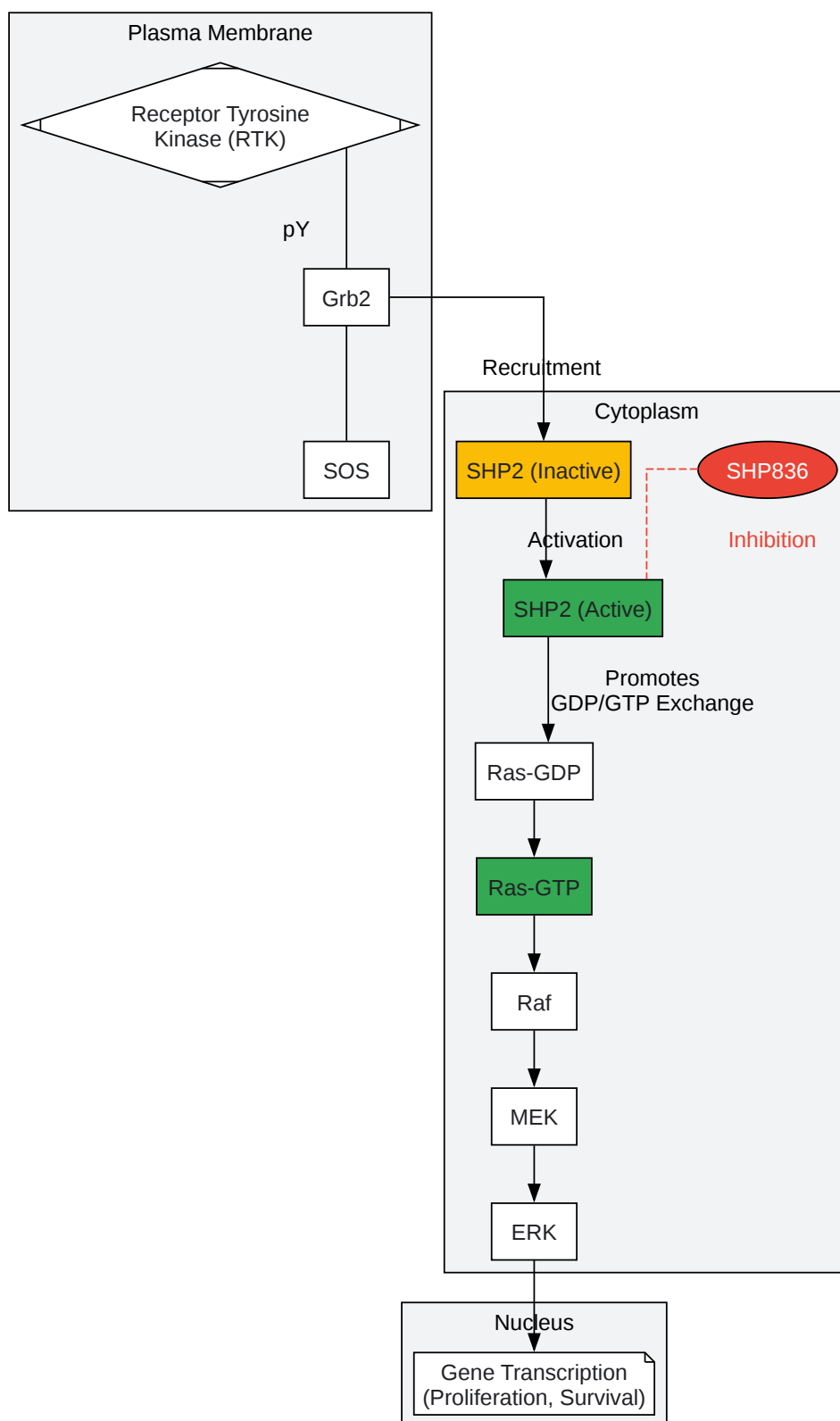
- Technique: Electrospray Ionization (ESI) in positive ion mode.
- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer.
- Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  of **SHP836**.

## Visualizations

### SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS/MAPK pathway. **SHP836**

acts as an allosteric inhibitor, locking SHP2 in an inactive conformation.

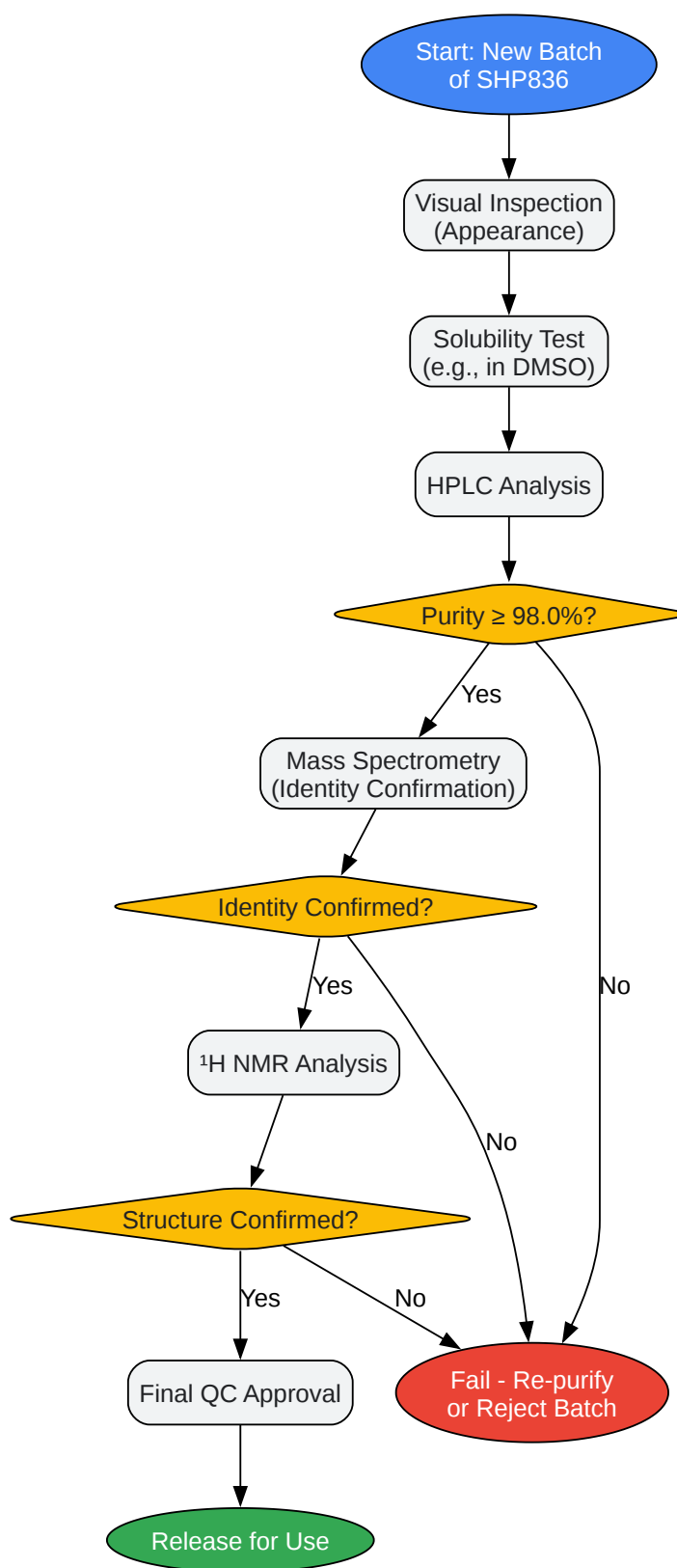


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Caption: SHP2 signaling pathway and the inhibitory action of **SHP836**.

## Quality Control Workflow

This diagram outlines the logical flow of experiments for the quality control and purity assessment of a new batch of **SHP836**.



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Caption: A typical workflow for the quality control of **SHP836**.

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## References

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